N-(2,2-diethyl-3-methoxycyclobutyl)-3-ethylpyridine-4-carboxamide
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Overview
Description
N-(2,2-diethyl-3-methoxycyclobutyl)-3-ethylpyridine-4-carboxamide is a synthetic organic compound characterized by its unique cyclobutyl and pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethyl-3-methoxycyclobutyl)-3-ethylpyridine-4-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction, often starting from a suitable diethyl-substituted precursor. This step may involve the use of strong bases or catalysts to facilitate the ring closure.
Pyridine Ring Formation: The pyridine ring is constructed via a condensation reaction involving an appropriate aldehyde or ketone with an amine precursor.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or anhydride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2,2-diethyl-3-methoxycyclobutyl)-3-ethylpyridine-4-carboxamide can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2,2-diethyl-3-methoxycyclobutyl)-3-ethylpyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,2-diethyl-3-methoxycyclobutyl)-3-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-diethyl-3-methoxycyclobutyl)-2-hydroxy-2-(1H-imidazol-5-yl)acetamide
- N-(2,2-diethyl-3-methoxycyclobutyl)-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
Uniqueness
N-(2,2-diethyl-3-methoxycyclobutyl)-3-ethylpyridine-4-carboxamide stands out due to its specific combination of the cyclobutyl and pyridine rings, along with the methoxy and carboxamide functional groups. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2,2-diethyl-3-methoxycyclobutyl)-3-ethylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-12-11-18-9-8-13(12)16(20)19-14-10-15(21-4)17(14,6-2)7-3/h8-9,11,14-15H,5-7,10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNJNQHPRBXHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)NC2CC(C2(CC)CC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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